molecular formula C19H21N3O2S2 B2693478 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide CAS No. 1252923-32-2

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2693478
CAS No.: 1252923-32-2
M. Wt: 387.52
InChI Key: ZCQLFIITLZMESL-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with an ethyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further functionalized with a 3-phenylpropyl group. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The ethyl and phenylpropyl substituents likely influence lipophilicity, metabolic stability, and target binding.

Properties

IUPAC Name

2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-2-22-18(24)17-15(10-12-25-17)21-19(22)26-13-16(23)20-11-6-9-14-7-4-3-5-8-14/h3-5,7-8,10,12H,2,6,9,11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQLFIITLZMESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the ethyl and oxo groups. The final steps involve the addition of the sulfanyl and acetamide groups under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification processes such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Implications

Steric and Electronic Effects : The ethyl group in the target compound may offer a balance between steric bulk and lipophilicity, enhancing membrane permeability compared to Compound A’s methylphenyl group .

Sulfanyl Bridge Utility : The sulfanyl linkage (common in Compounds A and C) facilitates interactions with cysteine residues in biological targets, a feature absent in Compound B .

Biological Activity

The compound 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide is a member of the thienopyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H21N3O2S2C_{15}H_{21}N_{3}O_{2}S_{2}, with a molecular weight of approximately 339.48 g/mol. Its structure features a thieno[3,2-d]pyrimidine core linked to an acetamide moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H21N3O2S2
Molecular Weight339.48 g/mol
IUPAC NameThis compound
InChI KeyOZJLEFNAODPYPQ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that thienopyrimidine derivatives can inhibit cancer cell proliferation. Specific assays have demonstrated that this compound may induce apoptosis in cancer cell lines, although further research is needed to elucidate the precise mechanisms.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro. It may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.
  • Enzyme Inhibition : Docking studies indicate that the compound may act as an inhibitor for certain enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's.

The mechanisms through which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The structural features of the compound allow it to bind to active sites on target enzymes, potentially altering their function.
  • Induction of Apoptosis : The compound may activate intrinsic pathways leading to programmed cell death in malignant cells.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines using MTT assays. Results indicated significant inhibition of cell viability at concentrations above 10 µM.
  • Docking Studies : Molecular docking simulations revealed strong binding affinity to AChE with a calculated binding energy suggesting potential as a therapeutic agent for cognitive disorders.
  • Anti-inflammatory Assays : In a model of induced inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines compared to controls.

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